6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Overview
Description
6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound featuring a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrano[2,3-c]pyrazole core, followed by the introduction of the thienyl and morpholinomethyl groups. The final step involves the addition of the cyanide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL AMINE
- 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL HYDROXYL
Uniqueness
Compared to similar compounds, 6-AMINO-3-METHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to the presence of the cyanide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-amino-3-methyl-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-14-15(12(7-18)16(19)24-17(14)21-20-10)13-6-11(9-25-13)8-22-2-4-23-5-3-22/h6,9,15H,2-5,8,19H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYYXIAWWWUILQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CS3)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.